1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea
Overview
Description
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is an organic compound that features a unique combination of functional groups, including an oxazole ring, a methyl group, and a propynyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and glyoxal.
Attachment of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Urea Formation: The final step involves the reaction of the oxazole derivative with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring or the propynyl group into other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may investigate its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in covalent bonding, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxazole ring, propynyl group, and urea moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is an organic compound characterized by its unique structural features, including an oxazole ring, a propynyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and relevant research findings.
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea |
Molecular Formula | C₈H₉N₃O₂ |
Molecular Weight | 179.17 g/mol |
CAS Number | 1197564-41-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4.69 to 22.9 µM for Bacillus subtilis and 5.64 to 77.38 µM for S. aureus .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 8.33 - 23.15 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been noted to affect the expression of key proteins involved in the apoptotic pathway .
Case Study:
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, preliminary research suggests that this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition: The urea moiety may facilitate interactions with enzyme active sites.
- Receptor Modulation: The oxazole ring can participate in hydrogen bonding with receptor sites.
- Metal Ion Coordination: The functional groups may allow coordination with metal ions that are essential for enzyme function.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h1,5H,4H2,2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNVNOOYGDAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.